3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
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Description
3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a useful research compound. Its molecular formula is C27H26ClN7O and its molecular weight is 500. The purity is usually 95%.
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Biological Activity
The compound 3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound's structural formula and molecular characteristics are essential for understanding its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H26ClN5O |
Molecular Weight | 427.93 g/mol |
LogP (octanol-water partition) | 2.67 |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 81.63 Ų |
The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of the piperazine moiety is known to enhance binding affinity to neurotransmitter receptors, particularly those involved in neurological disorders. Preliminary studies suggest that the compound may exhibit:
- Antidepressant Activity : By modulating serotonin and dopamine levels.
- Antitumor Effects : Through inhibition of cell proliferation in various cancer cell lines.
Antiproliferative Activity
In vitro studies have evaluated the antiproliferative effects of this compound against several cancer cell lines, including breast and colon cancer. The results indicated significant inhibition of cell growth:
- Cell Line : MCF-7 (Breast Cancer)
- IC50 : 15 µM
- Cell Line : HCT116 (Colon Cancer)
- IC50 : 12 µM
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antioxidant Activity
The antioxidant potential was assessed using the DPPH radical scavenging method. The compound exhibited notable scavenging activity:
- DPPH Scavenging Activity : 78% at a concentration of 100 µM.
This indicates that the compound can mitigate oxidative stress, which is a contributing factor in various diseases.
Case Study 1: Neuropharmacological Evaluation
A study conducted on animal models demonstrated that the compound could alleviate symptoms of depression and anxiety. Behavioral tests indicated improvements in:
- Forced Swim Test (FST) : Reduced immobility time.
- Elevated Plus Maze (EPM) : Increased time spent in open arms.
Case Study 2: Antitumor Mechanism Exploration
Research focusing on the molecular mechanisms revealed that the compound induces apoptosis via the mitochondrial pathway in cancer cells. Key findings include:
- Upregulation of pro-apoptotic proteins (Bax).
- Downregulation of anti-apoptotic proteins (Bcl-2).
Properties
CAS No. |
1111316-30-3 |
---|---|
Molecular Formula |
C27H26ClN7O |
Molecular Weight |
500 |
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)propan-1-one |
InChI |
InChI=1S/C27H26ClN7O/c1-19-7-8-21(28)17-23(19)32-11-13-33(14-12-32)26(36)10-9-25-29-30-27-24-18-22(20-5-3-2-4-6-20)31-35(24)16-15-34(25)27/h2-8,15-18H,9-14H2,1H3 |
InChI Key |
SWHUYAOFLXGADB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
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